molecular formula C16H12 B11954260 9,10-Ethenoanthracene, 9,10-dihydro- CAS No. 2734-13-6

9,10-Ethenoanthracene, 9,10-dihydro-

Cat. No.: B11954260
CAS No.: 2734-13-6
M. Wt: 204.27 g/mol
InChI Key: VWDKVBGOVYWYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 9,10-Ethenoanthracene, 9,10-dihydro- can be achieved through several organic synthetic routes. One common method involves the Diels-Alder reaction between anthracene and ethylene . The reaction is typically carried out under high temperature and pressure conditions to facilitate the formation of the bicyclic structure. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .

Chemical Reactions Analysis

9,10-Ethenoanthracene, 9,10-dihydro- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

9,10-Ethenoanthracene, 9,10-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Ethenoanthracene, 9,10-dihydro- involves its interaction with various molecular targets and pathways. Its rigid structure allows it to fit into specific binding sites on enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

9,10-Ethenoanthracene, 9,10-dihydro- can be compared with other similar compounds such as:

These compounds share similar bicyclic structures but differ in their functional groups and chemical properties.

Properties

CAS No.

2734-13-6

Molecular Formula

C16H12

Molecular Weight

204.27 g/mol

IUPAC Name

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene

InChI

InChI=1S/C16H12/c1-2-6-12-11(5-1)15-9-10-16(12)14-8-4-3-7-13(14)15/h1-10,15-16H

InChI Key

VWDKVBGOVYWYFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C=CC(C2=C1)C4=CC=CC=C34

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.